Calcium 4-methyl-2-oxovalerate dihydrate
Description
Contextualizing Branched-Chain Alpha-Keto Acids in Metabolic Research
Branched-chain amino acids (BCAAs), which include leucine (B10760876), isoleucine, and valine, are essential amino acids vital for human physiological functions like protein synthesis. nih.gov The metabolism of these amino acids is a critical area of metabolic research. The initial and reversible step in BCAA catabolism is their conversion into corresponding branched-chain alpha-keto acids (BCKAs). nih.gov This process is catalyzed by enzymes known as branched-chain aminotransferases (BCATs). nih.gov
The resulting BCKAs are:
α-ketoisocaproate (KIC) from leucine
α-keto-β-methylvalerate (KMV) from isoleucine
α-ketoisovalerate (KIV) from valine nih.gov
These BCKAs are then transported from the skeletal muscle, where much of the initial transamination occurs, to other tissues, primarily the liver, for further processing. nih.gov In the liver, the branched-chain α-keto acid dehydrogenase (BCKDH) complex catalyzes the irreversible oxidative decarboxylation of BCKAs. nih.govyoutube.com This is the rate-limiting step in BCAA catabolism. nih.gov
Disruptions in this metabolic pathway are linked to several metabolic disorders. For instance, a deficiency in the BCKDH complex leads to the accumulation of BCAAs and BCKAs, a condition known as maple syrup urine disease (MSUD). nih.gov Elevated levels of BCAAs and their keto-acid derivatives have also been associated with insulin (B600854) resistance, obesity, and heart failure. nih.govahajournals.org
Table 1: Branched-Chain Amino Acids and their Corresponding Alpha-Keto Acids
| Branched-Chain Amino Acid (BCAA) | Corresponding Branched-Chain Alpha-Keto Acid (BCKA) |
|---|---|
| Leucine | α-ketoisocaproate (KIC) / 4-methyl-2-oxovalerate |
| Isoleucine | α-keto-β-methylvalerate (KMV) |
| Valine | α-ketoisovalerate (KIV) |
Data sourced from nih.gov
Significance of 4-Methyl-2-oxovalerate as a Key Leucine Metabolite and Branched-Chain Alpha-Keto Acid Derivative
4-methyl-2-oxovalerate, or α-ketoisocaproate (KIC), is the primary keto acid derived from the essential amino acid leucine. scbt.com Its formation is a crucial juncture in leucine metabolism, catalyzed by branched-chain aminotransferases that transfer the amino group from leucine to α-ketoglutarate, thereby forming glutamate (B1630785).
The significance of KIC stems from its position as a key substrate for the branched-chain α-keto acid dehydrogenase (BCKDH) complex. This enzyme complex facilitates the irreversible conversion of KIC into isovaleryl-CoA, a committed step in the degradation pathway of leucine. Isovaleryl-CoA subsequently enters other metabolic routes for the synthesis of molecules like acetyl-CoA.
In research settings, KIC is utilized to explore various metabolic processes. Studies have shown it can be reaminated back to leucine in tissues such as skeletal muscle. ecahealthcareusa.comselleckchem.com It is also investigated for its role as a metabolic inhibitor, potentially through its effect on the alpha-ketoglutarate (B1197944) dehydrogenase complex, and as an uncoupler of oxidative phosphorylation. selleckchem.com The accumulation of KIC is a hallmark of maple syrup urine disease and is considered a key neurotoxic metabolite in this condition. nih.govchemicalbook.com
Table 2: Metabolic Context of 4-Methyl-2-oxovalerate (α-ketoisocaproate)
| Metabolic Process | Role of 4-Methyl-2-oxovalerate (KIC) | Key Enzymes Involved |
|---|---|---|
| Leucine Catabolism | Initial keto acid produced from leucine. scbt.com | Branched-chain aminotransferases (BCATs). nih.gov |
| Irreversible Degradation | Substrate for irreversible oxidative decarboxylation. | Branched-chain α-keto acid dehydrogenase (BCKDH) complex. nih.gov |
| Reamination | Can be converted back to leucine. ecahealthcareusa.comselleckchem.com | Leucine dehydrogenase, BCATs. ecahealthcareusa.comnih.gov |
| Energy Metabolism | Potential precursor for ketone bodies in the liver. ecahealthcareusa.com | N/A |
Data sourced from ecahealthcareusa.comnih.govscbt.comselleckchem.comnih.gov
Overview of Current and Emerging Research Trajectories for Calcium 4-methyl-2-oxovalerate Dihydrate in Biological Systems
This compound provides a stable, salt form of KIC for research applications. chemimpex.com Its use allows scientists to investigate the metabolic effects of KIC and the role of calcium in related pathways. chemimpex.com
Early research explored the use of KIC and other keto acids in nitrogen-sparing therapies for individuals with chronic kidney disease, where they served as analogues to essential amino acids to reduce urea (B33335) accumulation.
Current research trajectories have expanded significantly:
Metabolic Disorders: The compound is used to study the pathophysiology of metabolic diseases. For example, research has demonstrated that higher plasma levels of BCKAs and hepatic expression of BCKDK (the kinase that regulates the BCKDH complex) are features of nonalcoholic fatty liver disease (NAFLD) in humans. nih.gov It is also used as a tool in animal and cell models to investigate the neurotoxic effects of KIC accumulation in MSUD, which has been shown to impair mitochondrial function. nih.gov
Muscle Metabolism: There is ongoing investigation into the anticatabolic properties of KIC, meaning its potential to reduce muscle protein breakdown. ecahealthcareusa.com Research suggests KIC may spare the use of glucose in skeletal muscle and can be converted into ketone bodies by the liver, providing an alternative energy source. ecahealthcareusa.com
Exercise Performance: Studies have examined whether KIC supplementation can enhance exercise performance. However, research on KIC as a standalone supplement has not shown significant alterations in moderate- or high-intensity single-bout exercise performance in resistance-trained males. nih.govresearchgate.net
Cardiometabolic Biomarkers: Emerging research points to BCKAs as potential early and modifiable biomarkers for cardiometabolic risk. ahajournals.org Altered BCAA and BCKA levels are being investigated for their association with insulin resistance and type 2 diabetes across the lifespan. ahajournals.org
Table 3: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| CAS Number | 51828-95-6 (anhydrous basis) |
| Molecular Formula | C₁₂H₁₈CaO₆·2H₂O or (C₆H₉O₃)₂Ca·2(H₂O) |
| Molecular Weight | 334.38 g/mol |
| IUPAC Name | calcium;4-methyl-2-oxopentanoate;dihydrate |
Data sourced from drugbank.com
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
calcium;4-methyl-2-oxopentanoate;dihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H10O3.Ca.2H2O/c2*1-4(2)3-5(7)6(8)9;;;/h2*4H,3H2,1-2H3,(H,8,9);;2*1H2/q;;+2;;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDWTWIPSCCEWEZ-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C(=O)[O-].CC(C)CC(=O)C(=O)[O-].O.O.[Ca+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22CaO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
General Synthetic Routes for 4-Methyl-2-oxovaleric Acid and its Calcium Salt
The primary methods for synthesizing Calcium 4-methyl-2-oxovalerate generally begin with its corresponding α-keto acid, 4-methyl-2-oxovaleric acid. The most prevalent and straightforward approach is the direct neutralization of this acid. However, more complex, multi-step organic synthesis procedures can also be employed, which may involve reactions between dialkyl oxalates and aldehydes, followed by pH adjustments and salt formation, though these are typically more intricate and costly than direct neutralization. The compound serves as a key intermediate in the synthesis of various bioactive molecules and is utilized in metabolic research. chemimpex.com
The most common and direct pathway to Calcium 4-methyl-2-oxovalerate is through an acid-base neutralization reaction. This process involves reacting 4-methyl-2-oxovaleric acid, which is the α-keto analogue of the amino acid leucine (B10760876), with a suitable calcium source. The reaction is typically conducted in an aqueous medium. A solution or slurry of a calcium source, such as calcium hydroxide (B78521) (Ca(OH)₂) or calcium carbonate (CaCO₃), is gradually added to an aqueous solution of 4-methyl-2-oxovaleric acid.
Achieving high yield and purity in the synthesis of Calcium 4-methyl-2-oxovalerate necessitates the careful control of several reaction parameters. The pH of the reaction mixture is a critical factor, typically maintained between 8 and 9 to promote the precipitation of the calcium salt. Temperature is another key parameter, generally kept within a mild range of 20-30°C to avert potential degradation of the keto acid.
For purification, recrystallization is the primary technique. The crude product is often dissolved in a solvent like purified water, followed by the addition of an organic solvent, such as ethanol (B145695), to induce the crystallization of the pure compound. General principles of reaction optimization can also be applied, including the use of factorial design experiments to assess the impact of variables like reactant concentration, temperature, and reaction time to maximize conversion rates. rsc.org Modern approaches may even leverage spreadsheet tools or machine learning algorithms to identify the greenest and most efficient reaction conditions, considering factors like solvent choice and energy consumption. nih.govnih.gov
Table 1: Key Parameters for Acid-Base Neutralization Synthesis
| Parameter | Description | Source(s) |
|---|---|---|
| Reactant 1 | 4-Methyl-2-oxovaleric acid | |
| Reactant 2 | Calcium Hydroxide or Calcium Carbonate | |
| Solvent | Aqueous medium (e.g., purified water) | |
| pH Control | Maintained at ~8-9 | |
| Temperature | 20-30°C | |
| Reaction Time | 1-3 hours with stirring |
| Product | Calcium 4-methyl-2-oxovalerate (often as a hydrate) | |
Derivatization Strategies for Analytical and Mechanistic Studies
To facilitate analysis by methods such as chromatography and spectroscopy, 4-methyl-2-oxovaleric acid and its calcium salt are often converted into chemical derivatives. This process enhances properties like volatility or spectroscopic response, enabling more sensitive and specific detection.
For analysis by gas chromatography (GC), the carboxylic acid group of 4-methyl-2-oxovaleric acid is typically converted into a more volatile ester derivative, most commonly a methyl ester. researchgate.net This transformation, known as esterification, can be achieved through several methods.
Acid-catalyzed esterification is a common approach, where the acid is reacted with an alcohol (like methanol) in the presence of an acidic catalyst. researchgate.net Common catalysts include methanolic hydrogen chloride, sulfuric acid, and boron trifluoride-methanol. researchgate.netcolostate.edu Another strategy involves using (trimethylsilyl)diazomethane in methanol (B129727) to convert carboxylic acid moieties into methyl esters. nih.gov These methods are fundamental in lipid analysis and can be applied to keto acids for analytical purposes. researchgate.net
Table 2: Common Methods for Ester Derivatization
| Method | Reagents | Application | Source(s) |
|---|---|---|---|
| Acid-Catalyzed Esterification | Alcohol (e.g., Methanol) + Acid Catalyst (e.g., HCl, H₂SO₄, BF₃) | GC Analysis | researchgate.net, colostate.edu |
| Diazomethane-based | (Trimethylsilyl)diazomethane in Methanol | GC Analysis | nih.gov |
| Base-Catalyzed Transesterification | Sodium or Potassium Methoxide | GC Analysis (from existing esters) | researchgate.net |
The ketone functional group within the 4-methyl-2-oxovalerate structure is a target for derivatization, particularly for analysis by mass spectrometry (MS). nih.gov Oxime derivatization involves reacting the carbonyl group with a hydroxylamine-based reagent to form an oxime. This modification can significantly improve the sensitivity and selectivity of detection in techniques like HPLC-MS/MS. nih.gov
Reagents such as O-methylhydroxylamine hydrochloride (MHA) or O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) are used to convert carbonyl groups into their corresponding oxime or methyloxime derivatives. nih.govcopernicus.org This strategy is often employed in the analysis of complex biological samples to accurately identify and quantify carbonyl-containing metabolites. copernicus.orgresearchgate.net The formation of these derivatives can lead to more specific fragmentation patterns in MS analysis, aiding in structural elucidation and confident identification. nih.gov
Table 3: Reagents for Oxime Derivatization of Carbonyl Groups
| Reagent | Derivative Formed | Analytical Technique | Source(s) |
|---|---|---|---|
| Hydroxylammonium | Oxime | HPLC-MS/MS | nih.gov |
| O-methylhydroxylamine hydrochloride (MHA) | Methyloxime | GC-MS | nih.gov |
| O-(Pentafluorobenzyl)hydroxylamine (PFBHA) | PFB-Oxime | GC-MS | copernicus.org |
Investigation of Chemical Reactions Involving Calcium 4-methyl-2-oxovalerate
Calcium 4-methyl-2-oxovalerate is recognized as a useful fine chemical and an important intermediate in the synthesis of other organic and bioactive molecules. chemimpex.combiosynth.com Its chemical reactivity is primarily dictated by the two functional groups present in its anionic component, the α-keto group and the carboxylate group.
The molecule can participate in enzymatic reactions, making it a valuable tool for researchers studying metabolic pathways. chemimpex.com As a synthetic building block, it can be used in reactions involving alcohols and amines. biosynth.com The keto group is susceptible to reduction, which would yield calcium 2-hydroxy-4-methylvalerate. The carboxylate group can potentially undergo further reactions, although its primary role in the calcium salt form is as a counter-ion. The entire α-keto acid structure can be subject to decarboxylation under certain conditions, a common reaction for this class of compounds. Its utility as an intermediate in the production of pharmaceuticals and other specialty chemicals highlights its chemical versatility.
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| 4-Methyl-2-oxovaleric Acid |
| Calcium 4-methyl-2-oxovalerate |
| Calcium 4-methyl-2-oxovalerate dihydrate |
| Calcium Hydroxide |
| Calcium Carbonate |
| Leucine |
| Ethanol |
| Methanol |
| Hydrogen Chloride |
| Sulfuric Acid |
| Boron Trifluoride |
| (Trimethylsilyl)diazomethane |
| Sodium Methoxide |
| Potassium Methoxide |
| O-methylhydroxylamine hydrochloride (MHA) |
| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) |
Oxidation and Reduction Pathways
The 4-methyl-2-oxovalerate anion is a key metabolic intermediate in the catabolism of the branched-chain amino acid leucine, and as such, it undergoes significant in vivo oxidation and reduction reactions. wikipedia.org
Oxidation:
Reactant: 4-methyl-2-oxovalerate
Enzyme: Branched-chain α-keto acid dehydrogenase (BCKDH) complex
Cofactors: NAD+, Coenzyme A
Products: Isovaleryl-CoA, CO2, NADH
Studies on rat pancreatic islets have shown that 4-methyl-2-oxovalerate is metabolized to produce carbon dioxide, acetoacetate (B1235776), and other molecules, confirming its role in cellular respiration and ketone body formation. nih.gov The catabolism is coupled to mitochondrial oxidative phosphorylation. nih.gov
Reduction:
The principal reduction pathway for 4-methyl-2-oxovalerate is its conversion back to the amino acid L-leucine. This process is known as reductive amination. nih.govselleckchem.com The reaction is catalyzed by the enzyme branched-chain amino acid aminotransferase. wikipedia.orgnih.gov It involves the transfer of an amino group from a donor molecule, typically glutamate (B1630785), to the α-keto acid, which reduces the keto group to an amine. wikipedia.org This reaction is reversible and plays a crucial role in maintaining the balance of amino acids in the body.
The table below summarizes the key findings regarding the major metabolic pathways.
| Pathway | Transformation | Key Enzyme/Catalyst | Significance |
| Oxidation | 4-methyl-2-oxovalerate → Isovaleryl-CoA + CO2 | Branched-chain α-keto acid dehydrogenase (BCKDH) | Irreversible step in leucine catabolism. |
| Reduction | 4-methyl-2-oxovalerate + Amino Donor → L-Leucine | Branched-chain amino acid aminotransferase | Reversible conversion to an essential amino acid. wikipedia.orgnih.gov |
Nucleophilic Substitution Reactions of the Keto Group
The chemical structure of 4-methyl-2-oxovalerate features two carbonyl groups: one in the carboxylate function and another in the keto function at the C-2 position. While nucleophilic acyl substitution typically refers to reactions at the carboxylate derivative, the keto group also serves as an electrophilic site for nucleophilic attack. libretexts.org
A nucleophilic reaction at a ketone or aldehyde typically begins with the nucleophile attacking the electrophilic carbonyl carbon, which results in the formation of a tetrahedral alkoxide intermediate. libretexts.org For a true substitution to occur, a leaving group must be displaced, which is less common for ketones where this would involve breaking a carbon-carbon bond. However, in a biological context, processes like transamination can be considered a form of substitution where the keto-oxygen is ultimately replaced by a nitrogen group.
Transamination:
As mentioned in the reduction pathways, the most significant nucleophilic reaction at the keto group of 4-methyl-2-oxovalerate is transamination. In this enzymatic reaction, the nucleophilic amino group of an amino acid (e.g., glutamate) attacks the keto-carbon. This initiates a series of steps that result in the transfer of the amino group, converting the α-keto acid (4-methyl-2-oxovalerate) into an amino acid (L-leucine) and the original amino acid into a new keto acid. wikipedia.orgnih.gov This process is fundamental to amino acid metabolism.
The general mechanism for nucleophilic reactions on a carbonyl group is detailed in the table below.
| Step | Description | Intermediate |
| 1. Nucleophilic Attack | A nucleophile attacks the electrophilic carbonyl carbon of the keto group. | A tetrahedral alkoxide intermediate is formed. libretexts.org |
| 2. Protonation/Rearrangement | The intermediate is typically protonated or undergoes further rearrangement, especially in enzyme-catalyzed reactions. | In transamination, this leads to an imine intermediate which is then hydrolyzed/rearranged. |
| 3. Product Formation | The final product is formed. In the case of a simple addition, this would be an alcohol after protonation. In transamination, the product is an amino acid. libretexts.org | L-Leucine (in the case of transamination). |
Advanced Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment and connectivity of atoms within a molecule. For Calcium 4-methyl-2-oxovalerate dihydrate, both proton (¹H) and carbon-13 (¹³C) NMR are instrumental.
The isopropyl group would give rise to a doublet for the two equivalent methyl groups (CH₃) and a multiplet for the single methine proton (CH). The methylene (B1212753) protons (CH₂) adjacent to the isopropyl group would appear as a doublet. The absence of a carboxylic acid proton signal (typically found far downfield) would be indicative of salt formation. The presence of water of hydration might be observed as a broad singlet, the position of which can vary depending on the solvent and temperature.
Table 1: Predicted ¹H NMR Chemical Shifts for the 4-methyl-2-oxovalerate moiety (Based on data for the parent acid, 4-methyl-2-oxovaleric acid)
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Isopropyl CH₃ | ~0.93 | Doublet | 6H |
| Isopropyl CH | ~2.09 | Multiplet | 1H |
| Methylene CH₂ | ~2.60 | Doublet | 2H |
Note: The actual chemical shifts for the calcium salt may vary slightly due to the influence of the calcium ion and the crystal lattice in the dihydrate form.
¹³C NMR spectroscopy provides critical information about the carbon framework of the molecule. Each unique carbon atom in the 4-methyl-2-oxovalerate anion gives a distinct signal. nih.gov The spectrum for the parent acid, 4-methyl-2-oxovaleric acid, in D₂O at pH 7.4 reveals the key chemical shifts. nih.gov
The carbonyl carbon of the ketone group is the most deshielded, appearing significantly downfield. nih.gov The carboxylate carbon also appears at a downfield position, though typically less shifted than the ketone. The remaining aliphatic carbons of the isobutyl group appear at characteristic upfield positions.
Table 2: Experimental ¹³C NMR Chemical Shifts for 4-methyl-2-oxovaleric acid (Data obtained in D₂O at pH 7.4) nih.gov
| Carbon Atom | Chemical Shift (ppm) |
| C1 (Carboxylate) | 174.10 |
| C2 (Ketone) | 210.71 |
| C3 (Methylene) | 50.95 |
| C4 (Methine) | 26.92 |
| C5, C6 (Methyls) | 24.51 |
Note: These values are for the parent acid and serve as a close approximation for the anionic component in the calcium salt.
Vibrational Spectroscopy for Functional Group Characterization
Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) spectroscopy, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
The FTIR spectrum of this compound is expected to display characteristic absorption bands for its functional groups. The most prominent features would be the strong absorptions corresponding to the carboxylate and ketone groups. The presence of water of hydration will also be evident. cambridge.org
A key diagnostic feature is the disappearance of the broad O-H stretching band of the carboxylic acid (typically around 2500-3300 cm⁻¹) and the C=O stretching band of the carboxylic acid (around 1700-1725 cm⁻¹). cambridge.org In their place, strong asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) appear, typically in the regions of 1610-1550 cm⁻¹ and 1420-1300 cm⁻¹, respectively. cambridge.orgmdpi.com The C=O stretch of the α-keto group is expected around 1655 cm⁻¹. researchgate.net Additionally, a broad absorption band in the region of 3200-3500 cm⁻¹ due to the O-H stretching of the water molecules of hydration is anticipated. cambridge.org
Table 3: Expected FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Water of Hydration (O-H) | Stretching | 3200 - 3500 (broad) |
| Alkyl C-H | Stretching | 2850 - 2960 |
| Ketone (C=O) | Stretching | ~1655 |
| Carboxylate (COO⁻) | Asymmetric Stretching | 1550 - 1610 |
| Carboxylate (COO⁻) | Symmetric Stretching | 1300 - 1420 |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique would provide precise information on bond lengths, bond angles, and the coordination geometry of the calcium ion with the 4-methyl-2-oxovalerate anions and water molecules.
While X-ray diffraction studies have been performed on various calcium salts of other carboxylic acids, cambridge.orgresearchgate.netcapes.gov.br a specific crystal structure for this compound has not been found in the surveyed scientific literature. Such a study would be invaluable for understanding the solid-state packing, the nature of the calcium coordination sphere, and the role of the water molecules in stabilizing the crystal lattice.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation.
For this compound, electrospray ionization (ESI) would likely be the method of choice. In the negative ion mode, the spectrum would be dominated by the peak corresponding to the 4-methyl-2-oxovalerate anion [M-H]⁻ with a mass-to-charge ratio (m/z) of approximately 129.05. chemspider.com In the positive ion mode, adducts with the calcium ion might be observed.
The fragmentation of the 4-methyl-2-oxovalerate anion would provide further structural confirmation. The primary fragmentation pathway for α-keto acids is often the loss of carbon dioxide (CO₂) from the carboxylate group. Other characteristic fragmentations would involve cleavage of the alkyl chain.
Table 4: Predicted Mass Spectrometry Data for the 4-methyl-2-oxovalerate anion
| Ion | Formula | Predicted m/z | Description |
| [M-H]⁻ | C₆H₉O₃⁻ | 129.05 | Parent anion |
| [M-H-CO₂]⁻ | C₅H₉O⁻ | 85.06 | Loss of carbon dioxide |
| [M-H-C₃H₇]⁻ | C₃H₂O₃⁻ | 86.00 | Cleavage of the isobutyl group |
Note: The actual mass spectrum may show variations depending on the ionization technique and instrumental parameters.
Biochemical Pathways and Enzymatic Interactions
Central Role in Branched-Chain Amino Acid (BCAA) Catabolism
The breakdown of the three branched-chain amino acids—leucine (B10760876), isoleucine, and valine—initiates with two common enzymatic steps. researchgate.net Unlike most other amino acids, which are primarily catabolized in the liver, the initial steps of BCAA breakdown predominantly occur in skeletal muscle, due to the tissue-specific distribution of the enzymes involved. rupahealth.comnih.govwikipedia.org
The first step in leucine catabolism is a reversible transamination reaction catalyzed by branched-chain amino acid aminotransferases (BCATs). acs.orgnih.gov In this reaction, the amino group from L-leucine is transferred to α-ketoglutarate. researchgate.netnih.gov This process yields glutamate (B1630785) and the corresponding alpha-keto acid of leucine, which is 4-methyl-2-oxovalerate (α-ketoisocaproate). nih.govnih.gov
This reaction is vital for nitrogen balance within the body, allowing for the movement of nitrogen from amino acids to other molecules. acs.org There are two main isoforms of BCAT in mammals: a cytosolic form (BCAT1) and a mitochondrial form (BCAT2 or BCATm). nih.govacs.org The mitochondrial isoform is considered the primary enzyme involved in BCAA catabolism in most non-neuronal tissues. exeter.ac.uk The reversibility of the BCAT-catalyzed reaction means that α-ketoisocaproate can be converted back to leucine, a process that has implications for nitrogen sparing and protein synthesis. nih.govacs.org
Following its formation, α-ketoisocaproate is transported into the mitochondrial matrix where it undergoes a critical, irreversible oxidative decarboxylation. nih.govnih.gov This reaction is catalyzed by the branched-chain alpha-keto acid dehydrogenase complex (BCKDC or BCKDH), a large, multi-subunit enzyme complex structurally and functionally similar to the pyruvate (B1213749) dehydrogenase and α-ketoglutarate dehydrogenase complexes. nih.govnih.gov
The BCKDC reaction is the rate-limiting and committed step in the catabolism of BCAAs. researchgate.netnih.gov It decarboxylates α-ketoisocaproate, releasing a molecule of carbon dioxide (CO2) and converting the remaining portion into isovaleryl-CoA. nih.gov This reaction requires several coenzymes, including thiamine (B1217682) pyrophosphate (TPP), lipoic acid, Coenzyme A (CoA), FAD, and NAD+. wikipedia.orgnih.gov
The activity of the BCKDC is tightly regulated through a phosphorylation/dephosphorylation cycle. A specific kinase, BCKDH kinase (BDK), phosphorylates and inactivates the complex, while a specific phosphatase, PP2Cm (also known as BDP), dephosphorylates and activates it. nih.gov This regulation is crucial for controlling the flux of BCAA breakdown in response to dietary and physiological signals. nih.gov For instance, α-ketoisocaproate itself is a potent inhibitor of BCKDH kinase, which leads to the activation of the BCKDC and promotes its own degradation. researchgate.net A deficiency in the BCKDC complex leads to the accumulation of BCAAs and their respective keto acids, resulting in the metabolic disorder known as Maple Syrup Urine Disease (MSUD). nih.govexeter.ac.uk
Intermediary Metabolic Transformations of Leucine and its Alpha-Keto Acid Analog
Once α-ketoisocaproate is converted to isovaleryl-CoA, its carbon skeleton is committed to further catabolism, ultimately feeding into central energy pathways.
As established, the BCKDC complex catalyzes the conversion of α-ketoisocaproate to isovaleryl-CoA. nih.gov This is the primary fate of α-ketoisocaproate in the main catabolic pathway. nih.gov Isovaleryl-CoA then undergoes a series of enzymatic reactions. A key subsequent step is its conversion by isovaleryl-CoA dehydrogenase, which ultimately leads to the production of acetyl-CoA and acetoacetate (B1235776). nih.govnih.gov Because both of these end products are ketogenic, leucine is classified as a strictly ketogenic amino acid. The acetyl-CoA can be further oxidized in the citric acid cycle or used for fatty acid and cholesterol synthesis, while acetoacetate is one of the three ketone bodies. nih.gov
The end products of α-ketoisocaproate catabolism are seamlessly integrated into the body's core metabolic machinery.
Tricarboxylic Acid (TCA) Cycle: Acetyl-CoA, derived from α-ketoisocaproate, directly enters the TCA cycle by condensing with oxaloacetate to form citrate. This is a central pathway for cellular energy production, generating ATP through oxidative phosphorylation.
Ketogenesis: The production of acetoacetate makes α-ketoisocaproate a significant ketogenic precursor, particularly in the liver. wikipedia.org Ketone bodies are an important energy source for extrahepatic tissues like the brain, heart, and skeletal muscle, especially during periods of fasting or prolonged exercise.
Cholesterol Synthesis: Acetyl-CoA is also the fundamental building block for cholesterol biosynthesis, indicating that the carbon skeleton of leucine can contribute to the body's sterol pool. nih.gov
Substrate Specificity and Kinetic Analysis of Interacting Enzymes
The efficiency and specificity of the enzymes that metabolize α-ketoisocaproate are critical for the proper regulation of BCAA catabolism. Kinetic studies have provided valuable insights into these interactions.
The BCKDC exhibits a broad specificity for all three branched-chain α-keto acids but also has the capacity to oxidize other substrates, albeit with less efficiency. nih.gov The affinity of the human liver BCKDC for α-ketoisocaproate (KIC) is high, as indicated by a low Michaelis constant (Km).
The BCKDC also requires the coenzymes NAD+ and Coenzyme A (CoASH) for its catalytic activity. Kinetic analyses have determined their respective affinities for the human liver enzyme complex.
Branched-chain amino acid aminotransferases (BCATs) also show specificity for the three BCAAs and their corresponding keto acids. nih.govwikipedia.org The interaction is reversible, and these enzymes can catalyze both the forward reaction (leucine to α-ketoisocaproate) and the reverse reaction. nih.govacs.org Studies on BCAT from E. coli have shown it can process a range of non-natural amino acids, and detailed kinetic analysis is consistent with a bi-bi ping-pong mechanism. wikipedia.org For good 2-oxoacid substrates like α-ketoisocaproate, the rate-limiting step under saturating conditions is the release of 2-oxoglutarate from the enzyme. wikipedia.org The effect of α-ketoisocaproate on muscle glucose metabolism has been shown to be dependent on its reconversion to leucine via BCAT2, highlighting the kinetic importance of this reversible step in cellular physiology. acs.org
Activity with D-Amino Acid Transaminases
Pyridoxal-5'-phosphate (PLP)-dependent D-amino acid transaminases (DAATs) are enzymes capable of catalyzing stereoselective transamination to produce optically pure D-amino acids. nih.gov Research on the D-amino acid transaminase from Aminobacterium colombiense (AmicoTA) has demonstrated its activity with 4-methyl-2-oxovalerate. In a reaction using D-glutamate as the amino donor, AmicoTA catalyzed the conversion of 4-methyl-2-oxovalerate to D-leucine with a product yield of 98% and an enantiomeric excess of 99.1% after 48 hours. nih.gov This high degree of enantioselectivity highlights the specific interaction between the enzyme's active site and the keto acid substrate. nih.gov Further studies on AmicoTA have shown that the high specificity for D-glutamate/α-ketoglutarate is due to interactions with the K237 residue, and the binding of other substrates like 4-methyl-2-oxovalerate is accommodated within the active site optimized for D-glutamate. nih.gov
Specificity for 2-Isobutylmalate Synthases (e.g., PcIBMS1)
2-Isobutylmalate synthase (IPMS), also known as α-isopropylmalate synthase, is the enzyme that catalyzes the first committed step in the biosynthesis of leucine, which involves the condensation of acetyl-CoA and 3-methyl-2-oxobutanoate (B1236294) (the keto acid of valine). proteopedia.orgwikipedia.org The substrate specificity of IPMS enzymes is not strictly limited to their primary substrate. Studies on two IPMS enzymes from Arabidopsis thaliana (IPMS1 and IPMS2) have investigated their activity with a range of 2-oxo acid substrates. proteopedia.org While these enzymes could convert substrates like 2-oxobutyrate and 2-oxovalerate, their activity with 4-methyl-2-oxovalerate (the transaminated product of leucine) was minimal, with the compound being converted only in trace amounts. proteopedia.org This indicates a low specificity of these particular isopropylmalate synthases for 4-methyl-2-oxovalerate as a substrate. proteopedia.org
Cellular and Tissue-Specific Metabolism of 4-methyl-2-oxovalerate
The metabolism of 4-methyl-2-oxovalerate exhibits distinct characteristics depending on the cell and tissue type, reflecting the diverse metabolic roles of its corresponding amino acid, leucine.
Hepatocyte Uptake and Utilization Kinetics
While specific kinetic data for the uptake of 4-methyl-2-oxovalerate in hepatocytes is not extensively detailed in the available literature, general models for hepatic uptake of substances have been developed. These models describe the processes of passive diffusion, active transport, intracellular binding, and metabolism. nih.gov For many compounds, active transport accounts for a significant portion of total uptake by hepatocytes. nih.gov The uptake kinetics are typically characterized by parameters such as the unbound affinity constant (Km,u) and the maximum uptake rate (Vmax). nih.gov Given that 4-methyl-2-oxovalerate is an endogenous metabolite, its transport into hepatocytes is expected to be mediated by specific carriers, though detailed kinetic parameters remain to be fully elucidated.
Muscle Metabolism and Regulation of Protein Turnover
Skeletal muscle is a primary site for the metabolism of branched-chain amino acids and their keto analogues. 4-methyl-2-oxovalerate plays a significant role in muscle protein turnover, which is the balance between muscle protein synthesis and degradation. wikipedia.org Research indicates that 4-methyl-2-oxovaleric acid can reduce the rate of protein degradation in skeletal muscle. proteopedia.org Furthermore, it acts as a nutrient signal that can stimulate skeletal muscle protein synthesis. nih.gov The regulation of muscle protein turnover is a complex process involving signaling pathways like the mammalian target of rapamycin (B549165) (mTORC1) pathway, which is a key regulator of protein synthesis and is influenced by factors such as amino acid availability. wikipedia.orgresearchgate.net
Cerebral Ketometabolism and its Biochemical Significance
4-methyl-2-oxovalerate is metabolically active within the brain. It is known to be released by astrocytes and can be taken up by neurons, where it can be reaminated by aminotransferases to form leucine. proteopedia.org The compound has been specifically implicated in the temporal patterns of ketometabolism in the brain following traumatic brain injury. In the context of metabolic disorders, such as Maple Syrup Urine Disease (MSUD), where a deficiency in the branched-chain α-keto acid dehydrogenase complex leads to the accumulation of branched-chain ketoacids, 4-methyl-2-oxovalerate levels can increase significantly. uniprot.org This accumulation is neurotoxic and can compromise brain energy metabolism, leading to a depletion of other critical amino acids like glutamate and a subsequent reduction in protein synthesis. nih.gov
Modulatory Effects on Cellular Bioenergetics
4-methyl-2-oxovalerate has been shown to exert significant effects on cellular energy metabolism. It can act as an uncoupler of oxidative phosphorylation (OXPHOS) and as a metabolic inhibitor. proteopedia.orgnih.gov This effect may be mediated through its inhibitory action on key enzymes of mitochondrial respiration, such as the α-ketoglutarate dehydrogenase complex. proteopedia.orgnih.gov In conditions like MSUD, the accumulation of 4-methyl-2-oxovalerate and other branched-chain keto acids can impair the mitochondrial respiratory chain, specifically inhibiting the activity of complex I-III. This disruption of brain energy metabolism is considered a significant factor in the pathophysiology of the neurological dysfunction seen in MSUD patients.
Investigation as an Uncoupler of Oxidative Phosphorylation (OXPHOS)
4-Methyl-2-oxovalerate, also known as α-ketoisocaproate (KIC), has been identified as an uncoupler of oxidative phosphorylation. selleckchem.comnih.govmedchemexpress.com An uncoupling agent is a molecule that disconnects the process of ATP synthesis from the electron transport chain (ETC) in mitochondria. wikipedia.org Normally, the ETC pumps protons across the inner mitochondrial membrane, creating a proton-motive force that drives ATP synthase to produce ATP. Uncouplers dissipate this proton gradient, causing the energy generated by the ETC to be released as heat rather than being used for ATP synthesis. wikipedia.org
In studies on rat brain mitochondria, KIC was shown to disrupt normal respiratory function. It increased the rate of oxygen consumption in the absence of ADP (state 4 respiration) and decreased the respiratory control ratio, which are characteristic effects of an uncoupling agent. nih.gov This uncoupling action means that while cellular metabolism and oxygen consumption are stimulated, the efficiency of ATP generation is reduced. nih.govwikipedia.org This effect positions 4-methyl-2-oxovalerate as a significant modulator of mitochondrial bioenergetics.
Inhibitory Effects on Alpha-Ketoglutarate (B1197944) Dehydrogenase (OGDC) Activity
In addition to its uncoupling properties, 4-methyl-2-oxovalerate is a known inhibitor of the alpha-ketoglutarate dehydrogenase complex (OGDC), also referred to as oxoglutarate dehydrogenase (OGDH). selleckchem.comnih.govmedchemexpress.com This multi-enzyme complex is a crucial control point in the tricarboxylic acid (TCA) cycle, catalyzing the conversion of α-ketoglutarate to succinyl-CoA.
Table 1: Effects of α-Ketoisocaproate (KIC) on Mitochondrial Respiration
This table summarizes the observed effects of KIC on key parameters of mitochondrial function based on in vitro studies.
| Parameter | Observed Effect with KIC | Biochemical Implication | Reference |
| State 4 Respiration | Increased | Indicates dissipation of the proton gradient, characteristic of uncoupling. | nih.gov |
| Respiratory Control Ratio | Decreased | Shows reduced coupling between substrate oxidation and ATP synthesis. | nih.gov |
| Mitochondrial Membrane Potential | Reduced (with α-ketoglutarate as substrate) | Confirms the dissipation of the proton-motive force. | nih.gov |
| α-Ketoglutarate Dehydrogenase Activity | Inhibited | Disrupts the Tricarboxylic Acid (TCA) cycle. | nih.gov |
Role in the Biosynthesis of Secondary Metabolites
4-Methyl-2-oxovalerate serves as a precursor molecule in the biosynthesis of a variety of secondary metabolites in plants and microorganisms. As the keto acid of leucine, it provides a branched-chain carbon skeleton that can be modified through various enzymatic reactions to produce flavor and aroma compounds as well as other bioactive molecules.
Contribution to Volatile Ester Production (e.g., ethyl 2-methylbutanoate)
The formation of many volatile esters, which are key aroma compounds in fermented foods and beverages like wine and beer, can be traced back to amino acid metabolism. mdpi.comfrontiersin.org Specifically, 4-methyl-2-oxovalerate is an intermediate in the Ehrlich pathway, a metabolic route used by yeast (e.g., Saccharomyces cerevisiae) to convert amino acids into higher alcohols, also known as fusel alcohols. mdpi.comresearchgate.net
In this pathway, leucine is first transaminated to form 4-methyl-2-oxovalerate. This keto acid is then decarboxylated to form an aldehyde (3-methylbutanal), which is subsequently reduced to a higher alcohol (isoamyl alcohol). mdpi.comresearchgate.net The corresponding acid (isovaleric acid) can also be formed. frontiersin.org These fusel alcohols and acids serve as substrates for esterification reactions. For instance, 2-methylbutanoic acid, an isomer derived from isoleucine catabolism via a similar pathway, can react with ethanol (B145695) (produced during fermentation) in a reaction catalyzed by alcohol acetyltransferases to form the volatile ester ethyl 2-methylbutanoate. nih.gov The addition of precursor amino acids like leucine to fermentation media has been shown to increase the production of their corresponding higher alcohols and esters. mdpi.comnih.gov
Involvement in Pogostone (B610156) Biosynthesis
Recent research has elucidated the role of 4-methyl-2-oxovalerate in the biosynthesis of pogostone, a primary bioactive crystalline compound found in patchouli oil from the plant Pogostemon cablin. Pogostone is known for its distinct aroma and various pharmacological activities.
The biosynthesis of pogostone involves a one-carbon elongation of 4-methyl-2-oxovalerate. The pathway proceeds through several enzymatic steps:
Condensation: 4-methyl-2-oxovalerate undergoes a condensation reaction with acetyl-CoA, catalyzed by 2-isobutylmalate synthase (IBMS).
Isomerization and Decarboxylation: The resulting intermediate is then isomerized and oxidatively decarboxylated to yield 5-methyl-2-oxohexanoate.
Formation of the Side Chain: This elongated keto acid is further processed to form 4-methylvaleryl-CoA. This molecule serves as the acyl donor for the final step in pogostone synthesis.
Final Acylation: An acyltransferase enzyme catalyzes the transfer of the 4-methylvaleryl group from 4-methylvaleryl-CoA to a polyketide-derived backbone (4-hydroxy-6-methyl-2-pyrone) to form the final pogostone molecule.
This pathway demonstrates that 4-methyl-2-oxovalerate is the direct precursor for the 4-methylvaleric acid side chain of the pogostone molecule.
Advanced Analytical Methodologies in Biochemical Research
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Calcium 4-methyl-2-oxovalerate, serving dual roles in purity assessment of the synthesized compound and quantitative analysis in biological samples.
For purity assessment, HPLC coupled with an ultraviolet (UV) detector is a standard method. The analysis of the bulk compound typically involves dissolving the salt and separating it on a suitable column to verify its identity and determine the percentage of impurities. Detection at a low wavelength, such as 210 nm, is often employed to monitor the carbonyl chromophore in the α-keto acid structure. Commercial preparations of the related 4-methyl-2-oxovaleric acid often specify purity levels determined by HPLC, for instance, 99.31%. selleckchem.com
In biochemical research, quantifying 4-methyl-2-oxovaleric acid in complex matrices like serum requires more sophisticated HPLC methods. Due to the compound's structural properties, direct detection can be challenging. Therefore, pre-column derivatization is a common strategy to enhance detection sensitivity and selectivity. One established method involves reacting the α-keto acid with a derivatizing agent, such as 4-nitro-1,2-phenylenediamine (NPD), to form a stable, highly chromophoric derivative. asianpubs.org This allows for sensitive detection using a photodiode array (PDA) detector at a more specific wavelength, for example, 255 nm. asianpubs.org Isocratic elution on a C18 reversed-phase column is frequently used for separation. asianpubs.org
| Parameter | HPLC for Purity Assessment | HPLC for Quantitative Analysis (with Derivatization) |
| Analyte | Calcium 4-methyl-2-oxovalerate | 4-methyl-2-oxovaleric acid (from biological samples) |
| Column | Reversed-Phase (e.g., C18) | Zorbax C-18 |
| Mobile Phase | - | Methanol-water-acetonitrile (42:56:2 v/v/v) |
| Detection | UV at 210 nm | Photodiode Array (PDA) at 255 nm asianpubs.org |
| Flow Rate | - | 0.9 mL/min asianpubs.org |
| Derivatizing Agent | Not applicable | 4-nitro-1,2-phenylenediamine (NPD) asianpubs.org |
| Linear Range | Not applicable | 0.2-100 µg/mL asianpubs.org |
| Limit of Detection | Not applicable | 0.045-2.5 µg/mL asianpubs.org |
Table 1: Representative HPLC Conditions for the Analysis of 4-methyl-2-oxovalerate.
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. For non-volatile metabolites like α-keto acids, chemical derivatization is a mandatory prerequisite for analysis.
To make α-keto acids like 4-methyl-2-oxovalerate amenable to GC-MS analysis, their polar functional groups (carboxylic acid and ketone) must be converted into less polar, more volatile derivatives. This two-step process typically involves:
Oximation: The keto group is protected, often by reacting it with a hydroxylamine (B1172632) derivative such as O-methylhydroxylamine hydrochloride. researchgate.net This step prevents the molecule from existing in multiple tautomeric forms.
Silylation: The acidic carboxyl group and any other hydroxyl groups are converted into their trimethylsilyl (B98337) (TMS) esters using silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
Another approach is extractive alkylation, which is a relatively simple procedure with few steps required to form suitable derivatives for measurement. nih.gov This method has demonstrated good recovery rates, ranging from 92.7% to 106.7%, for branched-chain α-keto acids in serum. nih.gov The choice of derivatization protocol is critical, as it can influence reaction efficiency, derivative stability, and potential side reactions like racemization. nih.gov
| Derivatization Step | Reagent Class | Common Examples | Target Functional Group |
| Protection of Keto Group | Oximation Agents | O-methylhydroxylamine hydrochloride, Pentafluorobenzyl hydroxylamine (PFBHA) | Ketone |
| Esterification of Carboxyl Group | Silylating Agents, Alkylating Agents | BSTFA, MSTFA, Methyl Chloroformate nih.gov | Carboxylic Acid |
Table 2: Common Derivatization Agents for GC-MS Analysis of α-Keto Acids.
GC-MS is widely applied in both targeted and untargeted metabolomics to study the role of branched-chain keto acids (BCKAs) in health and disease. ahajournals.org
In targeted metabolomics , specific, pre-defined metabolites are quantified. GC-MS methods are developed to provide high precision and accuracy for a known set of compounds, including 4-methyl-2-oxovalerate. nih.gov Using stable-isotope labeled internal standards, this approach allows for the reliable quantification of BCKAs in various biological fluids like urine and serum, achieving low limits of detection (in the nanomolar range). nih.gov Such targeted analyses are crucial for studying specific metabolic pathways, such as BCAA catabolism, and their dysregulation in diseases. ahajournals.orgnih.gov
In untargeted metabolomics , the goal is to comprehensively profile all measurable metabolites in a sample to generate new hypotheses. biorxiv.orgmdpi.com GC-MS is used to generate a broad metabolic snapshot. The resulting data, consisting of numerous metabolic features, are then analyzed using bioinformatics tools to identify metabolites that differ significantly between experimental groups. nih.gov While LC-MS is more common for broad, untargeted studies, GC-MS provides excellent coverage of specific compound classes, including derivatized organic acids, amino acids, and sugars, making it a valuable component of a multi-platform metabolomics workflow. mdpi.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Analysis in Complex Biological Samples
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the sensitive and specific quantification of low-abundance metabolites like 4-methyl-2-oxovalerate in complex biological samples such as plasma, serum, and tissue extracts. nih.govmdpi.com Its high selectivity minimizes interferences from the sample matrix, and its sensitivity enables the detection of metabolites at very low concentrations.
Developing a robust LC-MS/MS method involves optimizing several key stages: sample preparation, liquid chromatography, and mass spectrometry.
Sample Preparation: The primary goal is to efficiently extract the analytes and remove interfering substances like proteins. A common technique is protein precipitation using a cold organic solvent such as methanol (B129727), which may contain isotopically labeled internal standards for accurate quantification. researchgate.netspringernature.com For tissue samples, homogenization is required prior to extraction. nih.gov
Liquid Chromatography: Reversed-phase chromatography, often using a C8 or C18 column, is typically employed to separate the branched-chain keto acids from each other and from other matrix components. mdpi.comresearchgate.net Gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile) containing additives like formic acid or ammonium (B1175870) acetate (B1210297) is used to achieve optimal separation. mdpi.comresearchgate.net While some methods analyze the underivatized keto acids, others utilize derivatization with reagents like o-phenylenediamine (B120857) (OPD) to create stable, ionizable derivatives, which can improve chromatographic resolution and sensitivity. nih.gov
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. springernature.com This involves selecting the specific precursor ion for each analyte (e.g., the [M-H]⁻ ion in negative mode or the [M+H]⁺ ion of a derivative) and monitoring a specific fragment ion generated upon collision-induced dissociation. This high specificity allows for unambiguous quantification.
Method validation is performed to ensure accuracy, precision, and reliability. Key validation parameters include linearity, limit of quantitation (LOQ), recovery, and stability. mdpi.comresearchgate.net
| Parameter | Serum Analysis mdpi.com | Plasma Analysis researchgate.net | Tissue Analysis (Derivatized) nih.gov |
| Linearity (R²) | > 0.998 | 0.997–0.999 | 0.999 |
| Limit of Quantitation (LOQ) | 0.06–0.23 µmol/L | 0.5 µg/mL | 7.8 nM |
| Recovery (%) | 78.4–114.3% | > 80% | - |
| Inter-day Precision (CV %) | < 9.7% | 1.5–13.0% | - |
| Analysis Run Time | < 10 min | 6 min | < 5 min |
Table 3: Summary of Validation Data from Published LC-MS/MS Methods for Branched-Chain Keto Acid Quantification.
The analysis of 4-methyl-2-oxovalerate and other BCKAs is frequently integrated into larger, global metabolomics workflows designed to provide a comprehensive view of metabolic states. nih.govbrjac.com.br These workflows can be either targeted or untargeted.
Targeted metabolomics workflows often utilize commercially available kits, such as the Biocrates AbsoluteIDQ® p180 kit, which can quantify up to 188 metabolites from different classes, including amino acids, biogenic amines, and lipids. nih.gov While this specific kit focuses on amino acids rather than their keto acid counterparts, similar targeted panels can be developed and validated to include BCKAs, allowing for their routine measurement alongside other key metabolites in large-scale clinical studies. researchgate.net
Untargeted metabolomics workflows aim to detect and identify as many metabolites as possible. mdpi.com In this context, LC-MS/MS is used to generate vast datasets of metabolic features from samples. biorxiv.org The data from the analysis of BCKAs are part of this global profile. Advanced bioinformatics and statistical analyses are then used to identify patterns and dysregulated pathways associated with a particular condition or treatment. nih.govresearchgate.net The identification of BCKAs as significantly altered metabolites in such studies can point to their involvement in various pathophysiological processes, from metabolic diseases to cancer. ahajournals.orgbiorxiv.org
Computational and Theoretical Chemistry Investigations
Molecular Modeling and Docking Simulations of Ligand-Protein Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between biologically active ligands like α-ketoisocaproate (KIC) and their protein targets.
Research has identified several key proteins that interact with KIC. A primary example is the branched-chain α-keto acid dehydrogenase (BCKDC) complex, a mitochondrial enzyme that catalyzes the irreversible oxidative decarboxylation of KIC and other branched-chain α-keto acids. wikipedia.org Molecular modeling studies can elucidate how KIC fits into the active site of the E1 component of this complex, detailing the specific amino acid residues involved in substrate recognition and binding. Another significant interaction is with serum albumin, the primary carrier protein in blood plasma. In vitro studies have shown that a substantial portion of circulating KIC is bound to albumin, an interaction that can be influenced by other molecules like free fatty acids. nih.gov
Docking simulations can provide a structural basis for these observed interactions. For instance, a recent 2025 study employed molecular modeling to investigate the inhibition of α-ketoglutarate dehydrogenase subunits by KIC, which is relevant in understanding the neurotoxic effects observed in conditions like Maple Syrup Urine Disease where KIC accumulates. nih.gov Such simulations typically predict the binding energy and map out the non-covalent interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. An analog of KIC, α-chloroisocaproate, has been shown to inhibit the kinase associated with the BCKDC complex, suggesting that modeling studies could help design more potent and specific inhibitors. nih.gov
The table below summarizes key proteins known to interact with α-ketoisocaproate and the insights that can be gained from molecular docking.
| Interacting Protein | Biological Role | Insights from Molecular Modeling |
| Branched-chain α-keto acid dehydrogenase (BCKDC) complex | Catalyzes the catabolism of KIC. wikipedia.org | Elucidation of substrate binding orientation in the active site and identification of key residues for catalysis. |
| Serum Albumin | Transports KIC in the bloodstream. nih.gov | Determination of binding site location and the competitive nature of binding with other ligands like fatty acids. nih.gov |
| Branched-chain aminotransferase (BCAT) | Catalyzes the reversible transamination of leucine (B10760876) to KIC. nih.gov | Understanding substrate specificity and the mechanism of amino group transfer. nih.gov |
| α-Ketoglutarate Dehydrogenase | An off-target enzyme inhibited by high concentrations of KIC. nih.gov | Modeling the inhibitory mechanism and identifying the binding pose responsible for toxicity in metabolic disorders. nih.gov |
These modeling studies are crucial for structure-based drug design, allowing for the virtual screening of molecules that could modulate the activity of these target proteins.
Quantum Chemical Calculations of Electronic Properties and Reaction Mechanisms
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic electronic properties of molecules like 4-methyl-2-oxovalerate. nih.gov These methods can compute a range of molecular descriptors that govern the compound's reactivity and interactions. For the 4-methyl-2-oxovalerate anion, such calculations can provide detailed information on its electron distribution, electrostatic potential, and frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO).
The energy and shape of the HOMO and LUMO are particularly important as they indicate the molecule's ability to act as an electron donor or acceptor, respectively. This is critical for understanding its role in the redox reactions of metabolism, such as the oxidative decarboxylation by the BCKDC complex. wikipedia.org Furthermore, DFT calculations can be used to determine atomic charges and map the molecular electrostatic potential, highlighting regions of the molecule that are prone to electrophilic or nucleophilic attack.
While specific DFT studies on Calcium 4-methyl-2-oxovalerate dihydrate are not prominent in the literature, the methodology has been widely applied to similar carboxylic acids. osti.gov For instance, quantum chemical calculations can be employed to accurately predict the pKa of the parent acid, 4-methyl-2-oxovaleric acid, by calculating the Gibbs free energy of deprotonation in a simulated aqueous environment. osti.gov
Computational studies can also be used to map out the entire reaction pathway for enzymatic processes involving KIC. rsc.org This involves calculating the structures and energies of reactants, transition states, intermediates, and products. By identifying the transition state and its associated energy barrier (activation energy), researchers can gain a deep understanding of the reaction mechanism at a quantum level. For example, a computational study on the reaction of 4-methyl aniline (B41778) with OH radicals used DFT to elucidate the reaction mechanism and predict the major products and rate coefficients. mdpi.com A similar approach could be applied to model the decarboxylation of KIC by the BCKDC complex, providing insights into the role of the thiamine (B1217682) pyrophosphate cofactor and the specific enzymatic residues that stabilize the transition state.
The following table outlines key electronic properties of 4-methyl-2-oxovalerate that can be determined using quantum chemical calculations and their significance.
| Property | Description | Significance |
| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Indicates susceptibility to oxidation/reduction and participation in chemical reactions. |
| Electron Density Distribution | The spatial distribution of electrons within the molecule. | Reveals the molecule's shape, size, and polar regions. |
| Molecular Electrostatic Potential (MEP) | The potential experienced by a positive point charge at various locations around the molecule. | Identifies sites for electrophilic and nucleophilic attack, crucial for predicting intermolecular interactions. |
| Calculated pKa | The predicted acid dissociation constant of the parent acid. | Provides a fundamental measure of acidity and the molecule's charge state at physiological pH. osti.gov |
These theoretical calculations provide a foundational understanding of the chemical behavior of 4-methyl-2-oxovalerate, which is essential for interpreting its biological activity.
Molecular Dynamics Simulations to Study Conformational Dynamics and Solvent Interactions
Molecular dynamics (MD) simulations offer a powerful approach to study the time-dependent behavior of molecules, providing a virtual microscope to observe molecular motions and interactions in detail. youtube.com For a flexible molecule like 4-methyl-2-oxovalerate, MD simulations can reveal its conformational landscape—the various shapes it can adopt and the likelihood of each. nih.gov
An MD simulation of the 4-methyl-2-oxovalerate anion in an aqueous solution would track the trajectory of every atom over time, governed by a classical force field. youtube.com This allows for the analysis of the rotational dynamics around its single bonds, leading to a characterization of its preferred conformations. Understanding the conformational propensities is crucial, as the specific shape of the molecule can influence its ability to bind to a protein's active site. emory.edu
Furthermore, MD simulations are uniquely suited to investigate the role of the calcium counter-ion and the water molecules in the dihydrate structure. The simulations can model the coordination of the Ca²⁺ ion by the carboxylate and α-keto groups of the oxovalerate anions and by the water molecules. This can shed light on how the calcium ion stabilizes the salt's structure and influences the conformation of the anion. A computational study on a calcium-dependent epimerase used MD simulations to reveal the importance of a bound Ca²⁺ ion for the structural integrity and to propose a catalytic role for the ion in the active site. nih.gov
The interaction with the solvent is another critical aspect that can be explored. MD simulations explicitly model the surrounding water molecules, allowing for the detailed study of hydration shells around the ionic and polar parts of the compound. The simulations can quantify the number of water molecules in the first and second hydration shells and their residence times, providing insights into the compound's solubility and how it interacts with the biological environment at the molecular level. The dynamic network of hydrogen bonds between the compound and water can be analyzed to understand how it is stabilized in solution. mdpi.com
Key insights that can be obtained from MD simulations of this compound are summarized below.
| Simulation Focus | Research Question | Potential Findings |
| Conformational Analysis | What are the preferred shapes of the 4-methyl-2-oxovalerate anion in solution? | Identification of low-energy conformers and the energy barriers between them; understanding how conformation affects biological activity. nih.gov |
| Ion Coordination | How does the Ca²⁺ ion interact with the oxovalerate anions and water molecules? | Detailed geometry of the coordination sphere; role of calcium in stabilizing the crystal lattice and influencing the anion's conformation. nih.gov |
| Solvent Interactions | How does the compound interact with the surrounding water molecules? | Characterization of hydration shells, hydrogen bonding networks, and the energetic contributions of solvation. |
| Ligand-Protein Unbinding | What is the kinetic and mechanistic process of KIC unbinding from a protein? | Elucidation of unbinding pathways and calculation of residence times, which can be more relevant for drug efficacy than binding affinity alone. youtube.com |
Research Applications and Future Directions
Utility as a Reagent and Building Block in Advanced Organic Synthesis
Calcium 4-methyl-2-oxovalerate serves as a versatile intermediate in the synthesis of more complex molecules. chemimpex.com Its utility is primarily recognized in the pharmaceutical and specialty chemical industries. The compound provides a valuable carbon skeleton that can be chemically modified, making it a key starting material or intermediate for the creation of bioactive molecules and pharmaceuticals. chemimpex.com
The synthesis of Calcium 4-methyl-2-oxovalerate itself is typically achieved through a straightforward acid-base neutralization reaction. This process involves reacting 4-methyl-2-oxovaleric acid, the α-keto analog of the amino acid leucine (B10760876), with a calcium source like calcium hydroxide (B78521) or calcium carbonate. The reaction is carefully controlled for pH and temperature to ensure the precipitation and crystallization of the dihydrate salt. This role as a readily synthesized building block underpins its application in more advanced and large-scale organic synthesis projects.
Application in Biochemical Research for Pathway Elucidation and Enzyme Characterization
In the realm of biochemistry, Calcium 4-methyl-2-oxovalerate is a crucial tool for investigating metabolic pathways and the kinetics of enzymes. chemimpex.com As the calcium salt of α-ketoisocaproate, it is a direct substrate for the mitochondrial enzyme complex, branched-chain α-keto acid dehydrogenase (BCKDH). wikipedia.org This enzyme catalyzes the irreversible oxidative decarboxylation of branched-chain α-keto acids (BCKAs), a committed step in the catabolism of branched-chain amino acids (BCAAs) like leucine. wikipedia.orgresearchgate.net
Researchers utilize this compound to study the activity and regulation of the BCKDH complex. wikipedia.orgnih.gov By introducing Calcium 4-methyl-2-oxovalerate into experimental systems, scientists can probe the factors that activate or inhibit this critical metabolic enzyme. Furthermore, its involvement in pathways that also utilize calcium makes it a useful tool for exploring the intricate roles of this ion in cellular processes. chemimpex.com
Exploration in Fundamental Biological Investigations (e.g., interorgan shuttling, cellular uptake mechanisms)
The study of Calcium 4-methyl-2-oxovalerate contributes to our understanding of fundamental biological processes, including how metabolites are transported between organs and taken up by cells. The anion, α-ketoisocaproate, is a key player in the inter-organ exchange of nitrogen and carbon skeletons derived from leucine. For instance, the liver demonstrates high BCKDH activity, positioning it as a primary site for clearing excess BCKAs that are released into circulation by other tissues, such as muscle. nih.gov
Cellular uptake mechanisms are another area of investigation. The transport of BCKAs into the mitochondrial matrix, where they are catabolized, is a critical control point. Research has identified specific mitochondrial transporters, such as SLC25A44, that are involved in this process. diabetescenters.org The calcium component of the salt is also of interest, as mitochondrial calcium uptake is a fundamental process driven by the membrane potential via a channel-like transporter known as the mitochondrial calcium uniporter (MCU). nih.gov This uniporter complex actively transports Ca²⁺ into the mitochondrial matrix, a process that is essential for regulating metabolism. nih.gov Understanding how the cell handles both the ketoacid anion and the calcium cation provides deeper insight into cellular physiology.
Emerging Research Foci in Branched-Chain Alpha-Keto Acid Metabolism
Recent research has increasingly focused on the broader implications of branched-chain alpha-keto acid metabolism in health and disease. Elevated levels of BCAAs and their corresponding BCKAs, including α-ketoisocaproate, are associated with various cardiometabolic diseases such as insulin (B600854) resistance, type 2 diabetes, and cardiovascular disease. ahajournals.orgnih.gov This has spurred investigations into the α-keto acid dehydrogenase complexes not just as metabolic enzymes, but as crucial signaling platforms that integrate nutrient status with cellular function. nih.govnih.gov
A primary focus of current research is the intricate regulation of the Branched-Chain Alpha-Keto Acid Dehydrogenase (BCKDH) complex. This multi-subunit enzyme's activity is tightly controlled by a phosphorylation/dephosphorylation cycle. nih.govnih.gov
Phosphorylation and Inactivation : A specific kinase, branched-chain α-keto acid dehydrogenase kinase (BCKDK), phosphorylates the E1α subunit of the BCKDH complex, leading to its inactivation. wikipedia.orgnih.gov The expression and activity of BCKDK are influenced by various factors, including hormones and allosteric effectors. nih.gov For example, α-ketoisocaproate itself is a potent inhibitor of BCKDK, creating a feedback loop that can promote BCKDH activity. nih.gov
Dephosphorylation and Activation : Conversely, a specific phosphatase, protein phosphatase 2Cm (PP2Cm), dephosphorylates and activates the BCKDH complex. researchgate.net
Table 1: Key Components in the Regulation of BCKDH Complex Activity
| Regulatory Component | Function | Effect on BCKDH Activity | Source(s) |
| BCKDH Kinase (BCKDK) | Phosphorylates the E1α subunit | Inactivation | wikipedia.org, nih.gov |
| BCKDH Phosphatase (PP2Cm) | Dephosphorylates the E1α subunit | Activation | researchgate.net |
| α-ketoisocaproate | Allosteric inhibitor of BCKDK | Promotes Activation | nih.gov |
| Thyroid Hormone | Induces BCKDK expression | Promotes Inactivation | nih.gov |
| Glucocorticoids | Repress BCKDK expression | Promotes Activation | nih.gov |
The development of advanced "omics" technologies, particularly metabolomics, has revolutionized the study of BCAA and BCKA metabolism. mdpi.com Metabolomics employs techniques like mass spectrometry coupled with chromatography to simultaneously measure hundreds to thousands of small-molecule metabolites in biological samples. ahajournals.orgmdpi.com
This comprehensive approach allows researchers to capture a snapshot of metabolic dynamics in various physiological and pathological states. For example, metabolomic profiling of patients with conditions like ketosis-prone diabetes has revealed significant alterations in the levels of BCAAs and their corresponding ketoacids, providing insights into the disease's underlying metabolic derangements. nih.govnih.gov These studies can identify novel biomarkers and help to understand the complex interplay between different metabolic pathways. ahajournals.orgwsu.edu Future research will likely leverage these powerful techniques to build more complete biochemical profiles of disorders related to branched-chain amino/keto acid metabolism and to monitor the effectiveness of therapeutic strategies. wsu.edu
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Calcium 4-methyl-2-oxovalerate dihydrate in a laboratory setting?
- Methodological Answer : The compound is typically synthesized by neutralizing 4-methyl-2-oxovaleric acid with calcium hydroxide or calcium carbonate in an aqueous medium under controlled pH (6.5–7.5). The reaction mixture is stirred at 40–60°C for 2–4 hours, followed by slow evaporation or cooling to induce crystallization. Purity is confirmed via titration (e.g., permanganate titration for oxalate analogs) or HPLC .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in airtight, moisture-free containers at room temperature (15–25°C) to prevent deliquescence or dehydration. Use desiccants for long-term storage. During handling, wear PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Waste must be segregated and disposed via certified hazardous waste protocols due to potential environmental toxicity .
Q. What analytical techniques are used to confirm the purity and structural integrity of this compound?
- Methodological Answer :
- Purity : Potassium permanganate titration (for oxalate analogs) or HPLC with UV detection (≥98% purity threshold) .
- Structural Confirmation : FTIR (to identify carbonyl and hydrate O-H stretches), NMR (¹H/¹³C for organic moiety), and X-ray diffraction (for crystallinity) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize hydrate variability during synthesis?
- Methodological Answer : Use factorial design experiments to test variables (temperature, solvent polarity, crystallization rate). Monitor hydrate stability via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). For reproducibility, maintain consistent humidity (30–50% RH) during crystallization .
Q. What strategies address discrepancies in biomarker data when studying this compound in metabolic pathways?
- Methodological Answer : Standardize biospecimen collection (e.g., urine, plasma) and analytical methods (LC-MS/MS) across cohorts. Use isotopic labeling (e.g., ¹³C-labeled analogs) to trace metabolic flux. Apply multivariate statistical models (PCA or PLS-DA) to distinguish biological vs. technical variability .
Q. How can the stability of this compound be assessed under physiological conditions for drug delivery applications?
- Methodological Answer : Conduct simulated physiological fluid studies (e.g., phosphate-buffered saline at pH 7.4, 37°C). Monitor degradation via HPLC-MS and ion chromatography (for calcium release). Compare kinetic profiles using Arrhenius equations to predict shelf-life .
Q. What computational methods are suitable for predicting interactions between this compound and biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina) to identify binding affinities with enzymes like branched-chain ketoacid dehydrogenase. Validate predictions with molecular dynamics (MD) simulations (GROMACS) to assess complex stability under physiological conditions .
Data Contradiction Analysis
Q. How should researchers resolve conflicting data on the hygroscopicity of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
